molecular formula C12H18O2S B5108913 5-(4-methoxyphenoxy)-1-pentanethiol

5-(4-methoxyphenoxy)-1-pentanethiol

Cat. No. B5108913
M. Wt: 226.34 g/mol
InChI Key: WESXVDPYDRJJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a thiol derivative that has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenoxy)-1-pentanethiol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a wide range of biochemical and physiological effects, including changes in gene expression, alterations in cellular signaling pathways, and modulation of various metabolic processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to have a wide range of effects on the body, including its ability to modulate the activity of certain enzymes, alter gene expression, and affect various metabolic processes. This compound has also been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the development of new drugs.

Advantages and Limitations for Lab Experiments

5-(4-methoxyphenoxy)-1-pentanethiol has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for use in experiments that require long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic in high concentrations, and care must be taken when handling it. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-(4-methoxyphenoxy)-1-pentanethiol. One area of interest is the development of new drugs that are based on the chemical structure of this compound. This compound has been found to have potential antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs that target specific enzymes or metabolic pathways. Finally, there is also the potential for this compound to be used as a precursor for the synthesis of other chemical compounds, which could have a wide range of applications in various industries.

Synthesis Methods

The synthesis of 5-(4-methoxyphenoxy)-1-pentanethiol involves the reaction of 4-methoxyphenol with 1-bromopentane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioacetic acid to obtain this compound. This synthesis method has been extensively studied and optimized, and has been found to be an efficient and reliable way to produce high-quality this compound.

Scientific Research Applications

5-(4-methoxyphenoxy)-1-pentanethiol has been extensively studied in the field of scientific research due to its unique chemical properties. This compound has been found to have a wide range of applications, including its use as a precursor for the synthesis of other chemical compounds. This compound has also been found to have potential applications in the field of medicine, particularly in the development of new drugs.

properties

IUPAC Name

5-(4-methoxyphenoxy)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-15/h5-8,15H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXVDPYDRJJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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